Ferulic acid O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferulic acid O-glucoside is a naturally occurring compound found in plant cell walls. It is a derivative of ferulic acid, which is a hydroxycinnamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferulic acid O-glucoside can be synthesized through biotransformation using Escherichia coli harboring specific glucosyltransferases. For instance, E. coli harboring AtUGT71C1 can synthesize feruloyl glucoside with a conversion rate of 1.8 μM/h, while E. coli harboring AtUGT72E2 shows a higher conversion rate of 15.8 μM/h for converting ferulic acid into ferulic acid glucoside .
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms. For example, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into E. coli to produce ferulic acid from L-tyrosine. This process can be optimized by tuning promoter strength and copy number .
Chemical Reactions Analysis
Types of Reactions: Ferulic acid O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The glycosylation of ferulic acid occurs at the hydroxyl group, forming ferulic acid 4-O-glucoside .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include uridine diphosphate (UDP) sugars, which act as sugar donors. The reaction conditions typically involve the use of specific glucosyltransferases and appropriate substrates .
Major Products: The major product formed from the glycosylation of ferulic acid is ferulic acid 4-O-glucoside. This compound is known for its enhanced solubility and stability compared to ferulic acid .
Scientific Research Applications
Ferulic acid O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various derivatives with potential antioxidant properties.
Biology: It plays a role in plant defense mechanisms and is involved in the biosynthesis of lignin and other phenolic compounds.
Medicine: this compound exhibits anti-inflammatory, anticancer, and neuroprotective properties.
Mechanism of Action
Ferulic acid O-glucoside can be compared with other similar compounds such as p-coumaric acid, caffeic acid, and sinapic acid. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. For instance, p-coumaric acid and caffeic acid are also hydroxycinnamic acids but have different hydroxylation patterns, which affect their reactivity and biological functions .
Comparison with Similar Compounds
- p-Coumaric acid
- Caffeic acid
- Sinapic acid
- Hydroxycinnamic acids
Ferulic acid O-glucoside stands out due to its enhanced solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20O9 |
---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1 |
InChI Key |
IEMIRSXOYFWPFD-ZSJFXSENSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.